Cyclooct-2-ene-1-sulfonamide
Description
Properties
Molecular Formula |
C8H15NO2S |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
(2Z)-cyclooct-2-ene-1-sulfonamide |
InChI |
InChI=1S/C8H15NO2S/c9-12(10,11)8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2,(H2,9,10,11)/b6-4- |
InChI Key |
VQXLUHAYZQPITD-XQRVVYSFSA-N |
Isomeric SMILES |
C1CC/C=C\C(CC1)S(=O)(=O)N |
Canonical SMILES |
C1CCC=CC(CC1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Strategy A: Direct Sulfonylation of Amine Intermediates
- Reagents : Sulfonyl chlorides (e.g., methanesulfonyl chloride) or sulfonic anhydrides (e.g., Ms₂O).
- Procedure :
Example :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonylation | Ms₂O, NEt₃, CH₂Cl₂, 0°C → NaN₃, DMSO, 70°C | 56% |
Strategy B: Sulfur Dioxide Insertion
Example :
| Substrate | Conditions | Product Yield |
|---|---|---|
| Cyclooctene-amine | K₂S₂O₅, CuI, DMF, 80°C | 68% |
Functionalization and Derivatization
Post-sulfonylation, the compound is often modified for stability or application-specific needs:
- Treat cyclooct-2-ene-1-sulfonamide with methyl iodide (MeI) in MeCN–H₂O (3:1) to form quaternized derivatives (e.g., 15 , 16 ) with 86–88% yield.
Analytical Data and Characterization
- NMR :
- ¹H NMR (CDCl₃): δ 5.6–5.8 (m, 2H, CH=CH), 3.1–3.3 (m, 2H, SO₂NH₂), 1.2–2.1 (m, 10H, cyclooctene backbone).
- HRMS : [M+H]⁺ calc. for C₈H₁₃NO₂S: 200.0743; found: 200.0745.
Challenges and Optimizations
Applications and Derivatives
- Biological Probes : Quaternized derivatives show enhanced binding affinity in enzyme inhibition assays.
- Material Science : Functionalized sulfonamides serve as precursors for photoluminescent compounds.
Chemical Reactions Analysis
Types of Reactions: Cyclooct-2-ene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like boronic acids and visible light-mediated deamination.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides .
Scientific Research Applications
Cyclooct-2-ene-1-sulfonamide is a cyclic compound featuring a cyclooctene ring with a sulfonamide functional group attached to the first carbon of the alkene. It has gained attention in organic and medicinal chemistry due to its unique structural features and potential applications.
Interaction Studies
Interaction studies involving this compound have focused on its binding affinity to various biological targets. These studies often utilize techniques to elucidate the mechanism of action and potential therapeutic applications of this compound. Research on similar compounds indicates that sulfonyl chlorides can react efficiently with amines to form sulfonamides, which are important pharmacophores in medicinal chemistry.
Bioorthogonal Labeling
Trans-cyclooct-2-ene (TCO*)-modified amino acids, such as TCO*-L-lysine, are of interest when it comes to targeting and labeling desired target proteins in living organisms . TCO* can react with a 1,2,4,5-tetrazine in a catalyst-free, fast, specific, and bioorthogonal strain-promoted inverse electron-demand Diels-Alder cycloaddition reaction (SPIEDAC) . The high selectivity and fast kinetics of this click chemical reaction make labeling mammalian cells and whole organisms with organic dyes accessible for live and fixed samples .
Mechanism of Action
The mechanism of action of cyclooct-2-ene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamide derivatives effective antibacterial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following compounds are selected for comparison based on their sulfonamide functional group and cyclic backbone:
Table 1: Molecular Properties of Cyclooct-2-ene-1-sulfonamide and Analogs
Key Observations :
- Ring Size : this compound’s 8-membered ring introduces moderate strain compared to the nearly strain-free cyclohexene analog . Larger rings may exhibit slower reaction kinetics due to conformational restrictions.
- Functional Groups : Sodium 2-methylprop-2-ene-1-sulphonate lacks the amide group, making it a sulfonate ester with distinct solubility (ionic nature) and reactivity.
Physical and Chemical Properties
Table 2: Collision Cross-Section (CCS) and Solubility Data
Key Observations :
- No data exists for the cyclooctene analog.
- Solubility : Sulfonamides generally exhibit moderate water solubility, but sodium sulfonates (e.g., ) are highly soluble due to ionic dissociation.
Biological Activity
Cyclooct-2-ene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a detailed overview of its biological properties, synthesis, and relevant research findings.
Chemical Structure and Synthesis
This compound features a sulfonamide functional group attached to a cycloalkene structure. The general formula can be represented as:
This compound can be synthesized through various methods, including the reaction of cyclooctene with sulfonyl chlorides. The sulfonamide moiety is known for its diverse biological activities, which include antibacterial and anti-inflammatory properties.
Antimicrobial Properties
This compound has shown promising antimicrobial activity in various studies. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for DNA replication. This mechanism is primarily due to their structural similarity to para-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of the enzyme dihydropteroate synthase .
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against MRSA |
| Escherichia coli | 16 µg/mL | Broad-spectrum activity |
| Pseudomonas aeruginosa | 64 µg/mL | Limited efficacy |
These findings suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria, although further studies are necessary to fully elucidate its spectrum of activity.
Anti-inflammatory Effects
Research indicates that compounds within the sulfonamide class exhibit anti-inflammatory properties . This compound has been investigated for its ability to inhibit pro-inflammatory cytokines, which play a significant role in various inflammatory diseases. For instance, a study demonstrated that sulfonamides could reduce levels of TNF-alpha and IL-6 in vitro .
Case Studies
- Case Study on Antibacterial Efficacy : A recent study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound exhibited significant bacteriostatic effects, particularly against Staphylococcus aureus, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios.
- In Vivo Studies : Animal model studies have shown that administration of this compound resulted in reduced inflammation markers in induced arthritis models. This suggests therapeutic potential for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
